川芎嗪

描述

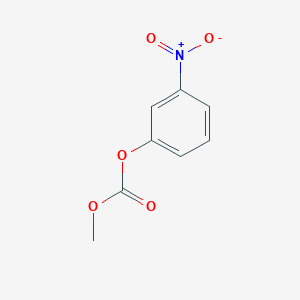

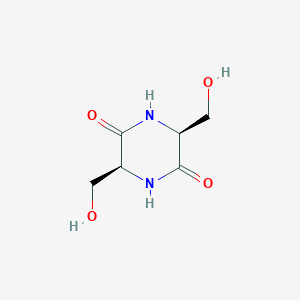

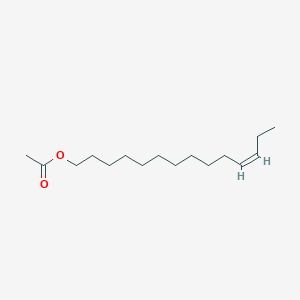

Khellactone derivatives are a class of compounds that have garnered significant attention due to their diverse biological activities, including anti-HIV, anti-inflammatory, and antitumor properties. These compounds are characterized by a khellactone skeleton, which is a fused ring system consisting of a coumarin moiety linked to a dihydropyran ring. The interest in khellactone derivatives stems from their potential therapeutic applications and the need for effective treatments for various diseases .

Synthesis Analysis

The synthesis of khellactone derivatives has been explored through various methods. One approach involves the asymmetric synthesis of (3'R,4'R)-di-O-cis-acyl 3-carboxyl khellactones on a solid phase, which yields high-purity products in a practical and parallel manner . Another method reported is the asymmetric synthesis of 4-methyl-(3'S,4'S)-cis-khellactone derivatives, which have shown significant cytotoxic activity against human cancer cell lines . Additionally, a highly enantioselective synthesis of trans-khellactone from 7-hydroxycoumarin has been described, highlighting the importance of stereochemistry in the biological activity of these compounds . Alternative synthetic routes have also been developed, such as the use of silica tungstic acid and sodium hydrogen phosphate to create khellactone analogues with potential anti-HIV activity , and the use of potassium hydroxide as a catalyst for a one-pot, three-component reaction to synthesize new khellactone-type compounds .

Molecular Structure Analysis

The molecular structure of khellactone derivatives is crucial for their biological activity. The relative configuration of the dihydropyran ring is particularly important, and 13C NMR spectroscopy has been used to establish stereochemical criteria for determining the relative configuration at C-3' and C-4' positions in khellactone derivatives . The presence of specific substituents and their stereochemistry are key factors that influence the activity of these compounds, as demonstrated by the structure-activity relationships of various khellactone derivatives .

Chemical Reactions Analysis

Khellactone derivatives undergo a range of chemical reactions that are important for their biological function. For instance, the interaction of khellin, a naturally occurring furochromone related to khellactones, with DNA has been studied both in the ground and excited states. Khellin forms a molecular complex with DNA in the dark and can photoconjugate covalently upon irradiation, although the rate of photobinding is relatively low . These interactions are relevant for the photochemotherapeutic applications of khellin in treating skin diseases.

Physical and Chemical Properties Analysis

The physical and chemical properties of khellactone derivatives are influenced by their molecular structure and the nature of their substituents. The pharmacokinetic and metabolic characteristics of these compounds have been reviewed, with a focus on their metabolism, which includes hydrolysis, oxidation, acyl migration, and glucuronidation. The metabolic pathways are primarily mediated by carboxylesterases, cytochrome P450 3A, and UDP-glucuronosyltransferases. The polarity, acyl groups at C-3' and C-4' positions, configuration of C-3' and C-4', and moieties at C-3 and C-4 positions are determinant for the metabolic profiles of khellactone derivatives. These properties are critical for the development of khellactone derivatives as therapeutic agents, as they affect bioavailability and potential drug-drug interactions .

科学研究应用

抗癌特性

川芎嗪,特别是从北极当归中提取的顺式川芎嗪,表现出显著的抗癌特性。研究表明,它在抑制各种癌细胞系(包括乳腺癌)中的细胞生长和增殖方面有效,而对正常组织没有不利影响。这是通过诱导不同类型的程序性细胞死亡实现的:细胞凋亡、自噬介导的细胞死亡和坏死/坏死性凋亡。该化合物增加活性氧水平并降低线粒体膜电位,导致细胞死亡 (Jung et al., 2018)。

抗艾滋病毒和抗高血压作用

川芎嗪衍生物因其多样的生物学特性而受到探索,包括抗艾滋病毒和抗高血压作用。这些衍生物的结构修饰和药代动力学特性一直是重要的研究课题,重点是克服诸如口服生物利用度差等挑战。这些研究还深入探讨了川芎嗪衍生物的代谢途径和潜在的药物-药物相互作用 (Jing et al., 2016)。

抗血小板聚集和心血管益处

研究发现川芎嗪酯具有很强的抗血小板聚集活性,这可能对心血管健康有益。顺式川芎嗪等化合物在预防血小板聚集方面表现出显着的活性,而血小板聚集是心血管疾病的一个关键因素 (Chen et al., 1996)。

牛皮癣治疗

在皮肤病学领域,特别是用于治疗牛皮癣,顺式川芎嗪显示出有希望的结果。它降低了银屑病皮肤中的细胞因子水平,并减少了真皮巨噬细胞浸润,表明其作为这种慢性炎症性皮肤病的有效治疗选择的潜力。该机制涉及促进巨噬细胞自噬 (Feng et al., 2019)。

阿尔茨海默病的潜力

川芎嗪衍生物已被研究其对乙酰胆碱酯酶和丁酰胆碱酯酶等酶的抑制活性,这些酶与阿尔茨海默病有关。从川芎嗪衍生的某些化合物显示出有效的抑制作用,表明它们作为治疗阿尔茨海默病的治疗剂的潜力 (Heo et al., 2020)。

安全和危害

未来方向

Khellactone derivatives have been widely studied due to their diverse biological properties . Future research may focus on improving the oral bioavailability of these compounds, as their extensive metabolism currently hinders their clinical trial performance . Further studies may also explore the potential drug-drug interactions induced by Khellactone derivatives .

属性

IUPAC Name |

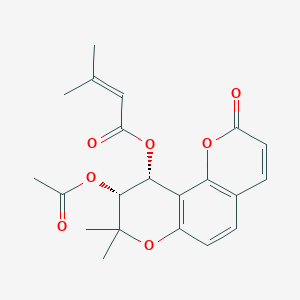

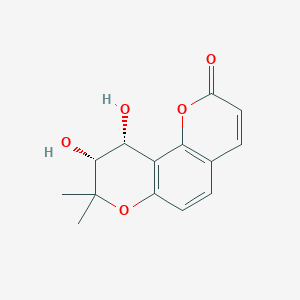

(9R,10R)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

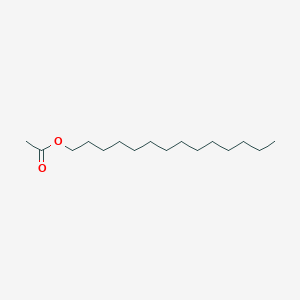

InChI |

InChI=1S/C14H14O5/c1-14(2)13(17)11(16)10-8(19-14)5-3-7-4-6-9(15)18-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXQUNNSKMWIKJ-DGCLKSJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

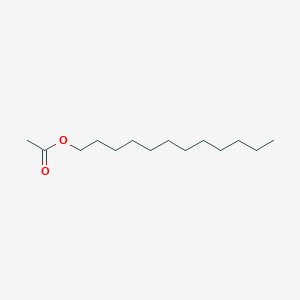

Canonical SMILES |

CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Khellactone, cis-(+)- | |

CAS RN |

15645-11-1, 24144-61-4 | |

| Record name | Khellactone, cis-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015645111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Khellactone, cis-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024144614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KHELLACTONE, CIS-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V04P1S3P1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | KHELLACTONE, CIS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAS8L324N7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。